2-p-Tolylbenzoxazole-4-carboxylic acid
Description
2-<i>p</i>-Tolylbenzoxazole-4-carboxylic acid is a benzoxazole derivative featuring a carboxylic acid group at the 4-position and a para-tolyl substituent at the 2-position of the benzoxazole core. Benzoxazole derivatives are valued for their aromatic heterocyclic structure, which confers thermal stability and diverse reactivity .
Properties
Molecular Formula |
C15H11NO3 |
|---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
2-(4-methylphenyl)-1,3-benzoxazole-4-carboxylic acid |
InChI |
InChI=1S/C15H11NO3/c1-9-5-7-10(8-6-9)14-16-13-11(15(17)18)3-2-4-12(13)19-14/h2-8H,1H3,(H,17,18) |
InChI Key |
ZIVRAQOEYFPPNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3O2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Gaps
- Synthesis Pathways : The ethyl ester (CAS 92029-41-9) is likely synthesized via cyclization of precursor amides or via Suzuki-Miyaura coupling, given the presence of the para-tolyl group. Similar methods may apply to the target compound.
- Biological Activity: While neither compound in the evidence is listed for medicinal use, benzoxazole cores are known in kinase inhibitors and antimicrobial agents. Further studies are needed to explore the target compound’s bioactivity.
- Data Limitations : Experimental data on the target compound’s melting point, solubility, and toxicity are absent in the provided evidence. Comparative studies with other benzoxazole carboxylic acids (e.g., 5-methylbenzoxazole-4-carboxylic acid) would strengthen this analysis.
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